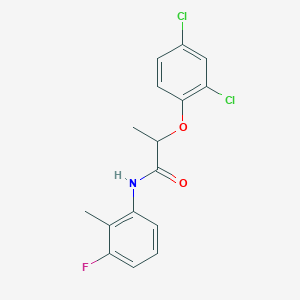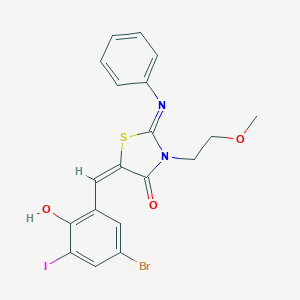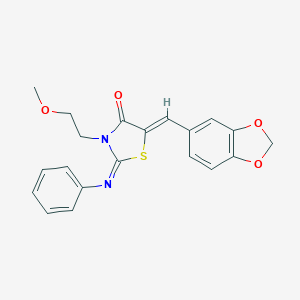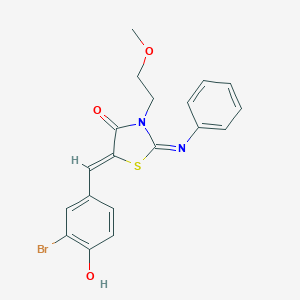
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
Mecanismo De Acción
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In a study by Wu et al. (2020), DFP-10825 was found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a mouse model of acute lung injury. In another study by Wang et al. (2021), DFP-10825 was shown to induce apoptosis and cell cycle arrest in breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising therapeutic effects in various scientific research studies. However, there are also limitations to its use in lab experiments. DFP-10825 is not yet approved for clinical use, and its safety and efficacy in humans are not fully understood. Furthermore, the mechanism of action of DFP-10825 is not fully elucidated, and more research is needed to understand its therapeutic potential fully.
Direcciones Futuras
DFP-10825 has shown potential for various therapeutic applications, and there are several future directions for research. One direction is to investigate its efficacy in other types of cancer. Another direction is to study its potential for treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, more research is needed to understand the mechanism of action of DFP-10825 fully and to identify potential drug targets for its therapeutic effects.
Conclusion:
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has shown promising anti-inflammatory, analgesic, and anti-cancer effects in various studies. However, more research is needed to understand its mechanism of action fully and to identify potential drug targets for its therapeutic effects. DFP-10825 has several advantages for lab experiments, but its safety and efficacy in humans are not yet fully understood.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction between 2,4-dichlorophenoxyacetic acid and 3-fluoro-2-methylaniline in the presence of N,N-dimethylformamide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride. The reaction yields DFP-10825 as a white solid with a melting point of 136-138°C.
Aplicaciones Científicas De Investigación
DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Wang et al. (2021), DFP-10825 was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Wu et al. (2020), DFP-10825 was shown to have anti-inflammatory and analgesic effects in a mouse model of acute lung injury.
Propiedades
Fórmula molecular |
C16H14Cl2FNO2 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-13(19)4-3-5-14(9)20-16(21)10(2)22-15-7-6-11(17)8-12(15)18/h3-8,10H,1-2H3,(H,20,21) |
Clave InChI |
OFGVUGPAMUIZSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)